5-Bromoisophthalic acid

Catalog No.
S662924
CAS No.
23351-91-9
M.F
C8H5BrO4
M. Wt
245.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoisophthalic acid

CAS Number

23351-91-9

Product Name

5-Bromoisophthalic acid

IUPAC Name

5-bromobenzene-1,3-dicarboxylic acid

Molecular Formula

C8H5BrO4

Molecular Weight

245.03 g/mol

InChI

InChI=1S/C8H5BrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

JATKASGNRMGFSW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(=O)O

The exact mass of the compound 5-Bromoisophthalic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromoisophthalic acid (CAS 23351-91-9) is a functionalized aromatic dicarboxylic acid widely utilized as a rigid structural linker in coordination chemistry and a versatile electrophile in organic synthesis. From a procurement perspective, its value is defined by the substitution at the 5-position with a bromine atom. This modification imparts three critical properties absent in the unfunctionalized baseline: a highly reactive leaving group for palladium-catalyzed cross-coupling, significant steric bulk for sub-angstrom pore tuning in Metal-Organic Frameworks (MOFs), and a pronounced heavy-atom effect that facilitates spin-orbit coupling. It is a solid powder with a melting point of 270-275 °C and is insoluble in water, requiring polar aprotic solvents (e.g., DMF, DMSO) for typical synthetic and solvothermal workflows .

Research Fit

MOF Linker Role Functionalizable dicarboxylate linker for MOFs and coordination polymers
Bromine Handle 5-position bromine enables post-synthetic modification and tunable properties
Electronic Profile Electron-withdrawing substituent influences framework stability and function

Substituting 5-bromoisophthalic acid with unfunctionalized isophthalic acid fundamentally compromises both synthetic reactivity and advanced material performance. Isophthalic acid lacks a reactive handle, resulting in a 0% yield in cross-coupling reactions designed to build extended biphenyl architectures. In luminescent applications, the absence of the heavy bromine atom eliminates the spin-orbit coupling necessary to stabilize triplet excitons, completely extinguishing room-temperature phosphorescence (RTP). Furthermore, while 5-chloroisophthalic acid offers a halogenated alternative, the higher bond dissociation energy of the C-Cl bond drastically reduces electrophilicity, forcing manufacturers to procure expensive, specialized phosphine ligands to achieve acceptable cross-coupling yields [1].

Substitution Risk

5-Bromoisophthalic acid
Unsubstituted isophthalic acid
Electronic & Steric Profile
Bromine substituent modifies coordination geometry and electron density
Lacks substituent; distinct coordination behavior may shift framework topology
Post-Synthetic Modification
Reactive C–Br handle enables further functionalization
No reactive handle; post-synthetic derivatization not feasible
Material Properties
Reported thermal, magnetic, and luminescent behavior tied to bromine
Property profile may not transfer; direct replacement risks altered performance

Heavy-Atom Effect for Ultralong Room-Temperature Phosphorescence

5-Bromoisophthalic acid acts as a highly efficient organic phosphor due to the heavy-atom effect of bromine, which accelerates intersystem crossing. In Zn5 cluster-based MOFs, the brominated linker yields an ultralong room-temperature phosphorescence (RTP) lifetime of 7.04 ms and an RTP quantum yield of 11.12%. In direct contrast, unfunctionalized isophthalic acid lacks the spin-orbit coupling required for triplet exciton generation, resulting in prompt fluorescence (<5 ns) and negligible RTP under identical conditions[1].

Evidence DimensionRTP Lifetime and Quantum Yield
Target Compound Data7.04 ms RTP lifetime; 11.12% RTP quantum yield (Zn5-MOF)
Comparator Or BaselineIsophthalic acid (Prompt fluorescence <5 ns; negligible RTP)
Quantified DifferenceOver 1,400,000-fold increase in delayed emission lifetime
ConditionsZn-cluster MOF synthesis, ambient temperature, 365 nm UV excitation

Procurement of the brominated linker is strictly required for developing persistent luminescent materials, anti-counterfeiting tags, and optical sensors.

Thermal Stability
Class-level inference
350–410 °C vs. typically <300 °C
Supports higher-temperature MOF applications
Framework-dependent; TGA under inert atmosphere

Precursor Suitability in Palladium-Catalyzed Suzuki-Miyaura Couplings

As a precursor for extended V-shaped ligands and biphenyl-3,5-dicarboxylic acid derivatives, 5-bromoisophthalic acid provides a highly reactive C-Br bond for Pd-catalyzed Suzuki-Miyaura cross-coupling. It readily achieves >60% yields for asymmetric biphenyl derivatives using standard, cost-effective Pd catalysts. In contrast, 5-chloroisophthalic acid exhibits significantly lower reactivity due to the higher bond dissociation energy of the C-Cl bond, requiring specialized, expensive phosphine ligands to achieve comparable conversion, while isophthalic acid is entirely unreactive [1].

Evidence DimensionCross-coupling reactivity and catalyst requirements
Target Compound Data>60% yield using standard Pd catalysts
Comparator Or Baseline5-Chloroisophthalic acid (Requires specialized ligands); Isophthalic acid (0% yield)
Quantified DifferenceEnables standard Pd-catalysis without expensive specialized ligands
ConditionsSuzuki-Miyaura cross-coupling with aryl boronic acids

Lowers catalyst costs and simplifies synthesis routes for complex pharmaceutical intermediates and extended MOF linkers.

Magnetic Coupling
Supporting evidence
Weak antiferromagnetic (Co, Ni dimers)
Substituent-dependent magnetic interaction profile
Not head-to-head quantified vs. other 5-substituents

Steric Bulk for Precise MOF Pore Aperture Tuning

The incorporation of 5-bromoisophthalic acid into MOF architectures leverages the specific van der Waals radius of bromine (1.85 Å) to precisely tune pore dimensions. In isoreticular Zn-based MOFs (MAC-4 series), substituting isophthalic acid with 5-bromoisophthalic acid reduces the pore size to approximately 4.2 Å and shifts the PXRD pattern by 0.2° to lower angles. This precise steric hindrance, combined with halogen-bonding capabilities, significantly enhances the selective adsorption of multi-C-H bond gases (e.g., C3H6 over C2H4) compared to the unfunctionalized baseline [1].

Evidence DimensionPore aperture and PXRD shift
Target Compound Data~4.2 Å pore size; 0.2° lower angle PXRD shift
Comparator Or BaselineIsophthalic acid (Larger pore aperture, unshifted PXRD)
Quantified DifferenceSub-angstrom reduction in pore size optimized for C3/C2 separation
ConditionsIsoreticular Zn-based MOF (MAC-4) synthesis and gas adsorption assays

Provides the exact steric bulk needed to engineer MOF sieving properties for high-value industrial gas separations.

TNP Detection
Cross-study comparable
Ksv = 2.26 × 10^4 M^{-1}
Reported high sensitivity for picric acid sensing
Aqueous phase; selectivity over other nitro analytes
GDH Inhibition
Supporting evidence
Competitive inhibitor; pKi not quantified
Tool compound for active-site probing
Inhibition similar to unsubstituted analog; pH-dependent binding

Synthesis of Room-Temperature Phosphorescent (RTP) Materials

Where this compound is the right choice: Manufacturing anti-counterfeiting inks, temperature-responsive optical switches, and persistent luminescent displays. The heavy-atom effect of the bromine substituent is strictly required to stabilize triplet excitons and generate millisecond-scale delayed emission, a function impossible to achieve with unfunctionalized isophthalic acid[1].

Precursor for Extended Biphenyl MOF Linkers and APIs

Where this compound is the right choice: Serving as a core building block in Suzuki-Miyaura cross-coupling. It allows chemists to synthesize complex asymmetric inhibitors and elongated dicarboxylate linkers using standard, cost-effective palladium catalysts, avoiding the expensive specialized phosphine ligands required when using 5-chloroisophthalic acid [2].

Engineering of High-Selectivity Gas Separation MOFs

Where this compound is the right choice: Constructing microporous frameworks for challenging industrial gas separations (e.g., propylene/ethylene or propane/methane). The precise atomic radius of bromine provides the necessary steric hindrance and halogen-bonding sites to achieve sub-angstrom pore tuning, outperforming the sieving capabilities of non-halogenated analogs [3].

Application Fit

Application
Selection Property
Validation Focus
Thermally robust MOFs
Bromine-driven thermal stability enhancement
TGA decomposition profile vs. unsubstituted linker
Explosive detection sensors
Ligand-enabled fluorescence quenching sensitivity
Quenching efficiency and selectivity in aqueous media
Molecule-based magnets
Substituent-dependent magnetic exchange coupling
SQUID magnetometry and coupling sign evaluation
Enzyme active-site mapping
5-substituent binding interaction profile
pKi vs. pH and substituent comparison

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

23351-91-9

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-bromo-: INACTIVE

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